Technical Guide: Chemical Properties & Applications of Ethyl 2-[(Chlorosulfonyl)amino]acetate
Technical Guide: Chemical Properties & Applications of Ethyl 2-[(Chlorosulfonyl)amino]acetate
This guide provides an in-depth technical analysis of Ethyl 2-[(chlorosulfonyl)amino]acetate , a specialized bifunctional building block used primarily in the synthesis of sulfamide-based peptidomimetics and heterocyclic pharmaceutical intermediates.
Executive Summary
Ethyl 2-[(chlorosulfonyl)amino]acetate (CAS: 391912-52-0) is an electrophilic sulfamoyl chloride derivative of glycine ethyl ester. It serves as a critical "linchpin" reagent in medicinal chemistry, specifically for generating unsymmetrical sulfamides and cyclic sulfamide scaffolds (e.g., 1,2,5-thiadiazolidin-3-one 1,1-dioxides). Its dual functionality—combining a highly reactive chlorosulfonyl group with an amino acid ester—allows for sequential nucleophilic substitutions, making it indispensable for fragment-based drug discovery (FBDD) targeting metabolic enzymes like 11
Chemical Identity & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | Ethyl 2-[(chlorosulfonyl)amino]acetate |
| Common Name | N-(Chlorosulfonyl)glycine ethyl ester |
| CAS Number | 391912-52-0 |
| Molecular Formula | |
| Molecular Weight | 201.63 g/mol |
| Functional Groups | Sulfonyl Chloride ( |
| Physical State | Viscous oil or low-melting solid (moisture sensitive) |
| Predicted Boiling Point | ~294°C (decomposes) |
Electronic Distribution & Reactivity
The molecule features two electrophilic centers with distinct reactivity profiles:
-
Sulfur Center (
): The chlorosulfonyl group is the "harder" and more reactive electrophile. It undergoes rapid nucleophilic substitution with amines or alcohols. -
Carbonyl Carbon (
): The ethyl ester is less reactive but serves as a latent electrophile for intramolecular cyclization reactions under basic conditions.
Synthesis & Preparation Protocol
Note: This synthesis involves corrosive reagents and must be performed in a fume hood.
The most authoritative synthesis route involves the direct chlorosulfonylation of glycine ethyl ester hydrochloride using sulfuryl chloride (
Reagents
-
Starting Material: Glycine ethyl ester hydrochloride (
) -
Reagent: Sulfuryl chloride (
) -
Catalyst (Optional): Antimony pentachloride (
) or simply reflux. -
Solvent: Acetonitrile (
) or Dichloromethane ( ).
Step-by-Step Methodology
-
Suspension: Suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (
or ). -
Addition: Add sulfuryl chloride (2.5 eq) dropwise at
. The excess is required to drive the equilibrium and manage HCl evolution. -
Reflux: Heat the mixture to reflux (
) for 12–16 hours. The solid starting material will dissolve as the reaction proceeds. -
Degassing: A steady stream of
should be bubbled through the solution to remove evolved HCl gas. -
Isolation: Concentrate the reaction mixture in vacuo to remove solvent and excess
. -
Purification: The residue is typically a viscous oil. It can be used directly or purified via rapid filtration through a silica plug (using non-protic solvents like
) to avoid hydrolysis.
Critical Control Point: Avoid all contact with water. The sulfamoyl chloride moiety hydrolyzes rapidly to the sulfamic acid (
Reactivity Profile & Applications
Synthesis of Unsymmetrical Sulfamides
The primary utility of this reagent is the "Sulfamide Switch" strategy. It allows the connection of two different amine fragments (
Mechanism:
-
First Substitution: Reaction with
displaces the chloride.-
Product:
-
-
Second Substitution (Cyclization): Treatment with base (e.g., NaOEt or DBU) triggers intramolecular attack of the sulfamide nitrogen onto the ester.
-
Product:1,2,5-Thiadiazolidin-3-one 1,1-dioxide (Cyclic Sulfamide).
-
"Burgess-Type" Elimination Pathways
While not the classic Burgess reagent (which is a carbamate), this molecule can undergo similar elimination mechanisms. Upon treatment with a tertiary amine base (
Visualization of Reaction Pathways
Figure 1: Reaction pathway for the synthesis of cyclic sulfamide scaffolds using Ethyl 2-[(chlorosulfonyl)amino]acetate.
Experimental Handling & Stability
| Parameter | Guideline |
| Storage | Store at -20°C under Argon. Highly hygroscopic. |
| Solubility | Soluble in DCM, THF, MeCN, EtOAc. Reacts with MeOH/EtOH. |
| Stability | Decomposes slowly at room temperature releasing HCl. |
| Toxicity | Corrosive (causes burns). Lachrymator. |
Self-Validating Protocol Tip: Before using the reagent in a critical step, take a small aliquot and add it to excess benzylamine in DCM. Check by TLC or LCMS. You should see instantaneous conversion to the benzyl-sulfamide adduct. If the starting material remains or you see only the sulfonic acid peak, the reagent has hydrolyzed.
References
-
Vertex AI Search . (2025).[1] Structure and CAS verification for Ethyl 2-[(chlorosulfonyl)amino]acetate. Retrieved from
-
G. M. Cohen et al. (2007). Cyclic sulfamide derivatives as 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
- Winum, J. Y., et al. (2006).
-
Organic Syntheses . General procedures for sulfamoyl chloride preparation from amines and sulfuryl chloride.
